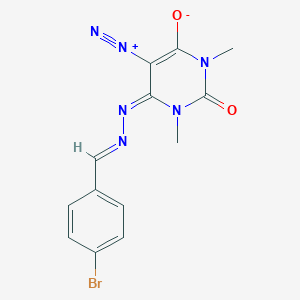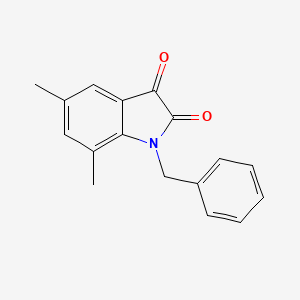
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-3-(2,2-ジエトキシエチル)-1,2,4-チアゾールは、チアゾール環を含む複素環式化合物です。チアゾールは、その多様な生物活性で知られており、医薬品化学で広く使用されています。
2. 製法
5-クロロ-3-(2,2-ジエトキシエチル)-1,2,4-チアゾールの合成は、通常、適切な前駆体を特定の条件下で反応させることを含みます。一般的な方法の1つは、適切な前駆体を塩素化剤の存在下で環化することです。反応条件には、エタノールやメタノールなどの溶媒を使用することが多く、環化プロセスを促進するために加熱が必要な場合があります。工業的生産方法では、収率と純度を最適化して、同様の合成経路を大規模に行うことがあります。
3. 化学反応の分析
5-クロロ-3-(2,2-ジエトキシエチル)-1,2,4-チアゾールは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: 化合物中の塩素原子は、求核置換反応を使用して他の基で置換することができます。これらの反応の一般的な試薬には、ナトリウムメトキシドやカリウムtert-ブトキシドがあります。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
4. 科学研究の応用
5-クロロ-3-(2,2-ジエトキシエチル)-1,2,4-チアゾールは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、さまざまな細菌株の増殖を阻害する抗菌剤として潜在性を示しています。
医学: 細胞プロセスを阻害する能力のため、抗癌剤としての可能性を探求する研究が進められています。
産業: 特に殺菌剤や除草剤として、農薬の開発に使用されています。
準備方法
The synthesis of 5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of agrochemicals, particularly as a fungicide and herbicide.
作用機序
5-クロロ-3-(2,2-ジエトキシエチル)-1,2,4-チアゾールの作用機序は、特定の分子標的との相互作用を伴います。生物系では、酵素活性を阻害したり、DNA複製を妨げたりして、抗菌性や抗癌性を発揮することがあります。正確な経路と分子標的はまだ調査中ですが、細胞プロセスを混乱させる能力は、その機序の重要な側面です。
6. 類似の化合物との比較
5-クロロ-3-(2,2-ジエトキシエチル)-1,2,4-チアゾールは、次のような他のチアゾール誘導体と比較することができます。
5-クロロ-3-(2,2-ジメトキシエチル)-1,2,4-チアゾール: 構造は似ていますが、置換基が異なり、反応性や用途が異なります。
5-クロロ-3-メチル-1,2,4-チアゾール: ジエトキシエチル基の代わりにメチル基を持つ別の誘導体であり、生物活性や化学的性質に影響を与える可能性があります。5-クロロ-3-(2,2-ジエトキシエチル)-1,2,4-チアゾールのユニークさは、その特定の置換基にあり、これにより独自の化学的および生物学的特性が与えられます。
類似化合物との比較
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
5-Chloro-3-(2,2-dimethoxyethyl)-1,2,4-thiadiazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
5-Chloro-3-methyl-1,2,4-thiadiazole: Another derivative with a methyl group instead of the diethoxyethyl group, which may affect its biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C8H13ClN2O2S |
|---|---|
分子量 |
236.72 g/mol |
IUPAC名 |
5-chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-12-7(13-4-2)5-6-10-8(9)14-11-6/h7H,3-5H2,1-2H3 |
InChIキー |
PKHJILWKVOXGQI-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC1=NSC(=N1)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
![1-Bromo-4-[2-(pentyloxy)ethyl]benzene](/img/structure/B12624810.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
![3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12624819.png)
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)


![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate](/img/structure/B12624874.png)
![1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)
